
5,6-Dimethylpyridin-3-amine
Overview
Description
5,6-Dimethylpyridin-3-amine is a pyridine derivative featuring a primary amine group at the 3rd position and methyl substituents at the 5th and 6th positions. Pyridin-3-amine derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their aromatic nitrogen ring, which facilitates diverse reactivity and biological interactions . The methyl groups at the 5th and 6th positions likely enhance steric effects and lipophilicity, influencing solubility, metabolic stability, and binding affinity to biological targets.
Preparation Methods
Synthetic Routes and Preparation Strategies
Currently, there is limited direct literature on the exact preparation of 5,6-dimethylpyridin-3-amine. However, closely related aminopyridines and dimethyl-substituted aminopyridines provide useful synthetic frameworks. These methods can be adapted or serve as a basis for the preparation of this compound.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Cross-Coupling:
A common approach for preparing methyl-substituted aminopyridines involves palladium-catalyzed Suzuki cross-coupling reactions. For example, 5-bromo or 6-bromo substituted aminopyridines can be reacted with methylboronic acid or methyl zinc reagents to introduce methyl groups at desired positions. This strategy is widely used for related compounds such as 2,4-dimethylpyridin-3-amine and can be adapted for the 5,6-dimethyl isomer.-
- High regioselectivity and yield
- Scalable for industrial production
- Minimal side products when optimized
Parameter | Typical Range/Value | Effect on Yield and Purity |
---|---|---|
Catalyst loading | 0.5–5 mol% | Influences reaction rate and selectivity |
Base | K2CO3, Na2CO3 | Neutralizes acid byproducts |
Solvent | DMF, THF | Solubilizes reagents, affects reaction |
Temperature | 25–80 °C | Higher temp increases rate but may cause side reactions |
Atmosphere | Inert (N2 or Ar) | Prevents oxidation and dehalogenation |
Directed Ortho-Metalation and Subsequent Amination
Directed ortho-metalation (DoM):
Aminopyridines can be selectively metalated at positions adjacent to amino groups, followed by electrophilic substitution to introduce methyl groups. This approach can be used to install methyl groups at 5 and 6 positions relative to the amino group at position 3.-
- Protection of amino group if necessary
- Treatment with strong base (e.g., n-butyllithium) to metalate the pyridine ring at desired positions
- Quenching with methyl electrophiles (e.g., methyl iodide) to introduce methyl groups
- Deprotection to restore the amino group
-
- Requires careful control of regioselectivity
- Sensitive to reaction conditions to avoid over-alkylation or side reactions
Tungsten-Mediated Amination of Pyridine Derivatives
A novel synthetic approach involves tungsten-mediated regioselective amination of dihydropyridine complexes, which can be oxidized to yield aminopyridine derivatives.
Relevance:
Although this method is demonstrated for 3-aminotetrahydropyridines, it suggests potential for synthesizing substituted aminopyridines like this compound via selective amination and subsequent oxidation.
Comparative Data Table of Preparation Methods
Method | Key Reagents/Conditions | Yield (%) | Scalability | Advantages | Limitations |
---|---|---|---|---|---|
Palladium-Catalyzed Suzuki Coupling | 5-bromo-aminopyridine + methylboronic acid, Pd catalyst, K2CO3, DMF, 25–80 °C | 60–85 | High | High regioselectivity, scalable | Requires expensive Pd catalyst |
Directed Ortho-Metalation | n-BuLi, methyl iodide, amino group protection | 50–70 | Moderate | Direct methylation at desired positions | Requires low temperatures, sensitive |
Tungsten-Mediated Amination | Tungsten complexes, primary/secondary amines, oxidation | Variable | Experimental | Stereoselective, novel approach | Complex metal coordination chemistry |
Detailed Research Findings and Notes
Suzuki Coupling Adaptations:
Recent patents and literature detail replacing bromo substituents on aminopyridines with methyl groups using methyl zinc reagents and nickel or palladium catalysts. The process includes directing group installation on the amine for regioselectivity, followed by coupling and hydrolysis to restore the amine.Reaction Optimization:
Controlling catalyst loading and reaction atmosphere is critical to prevent dehalogenation and side reactions, improving yield and purity.Tungsten-Mediated Amination:
This approach allows for regioselective amination at C5 after protonation at C6. The resulting tetrahydropyridine intermediates can be oxidized to the aromatic aminopyridine. The method is promising for generating diverse aminopyridine derivatives but remains more experimental and less applied industrially.Purification Techniques: Purification of the final product typically involves silica gel chromatography and crystallization to achieve high purity, as demonstrated in related aminopyridine syntheses.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated amines.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
5,6-Dimethylpyridin-3-amine serves as a crucial building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing chemists to create derivatives with tailored properties.
Reactions Involving this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts amino group to nitroso/nitro derivatives | Hydrogen peroxide, potassium permanganate |
Reduction | Produces more saturated amines | Hydrogen gas with Pd/C catalyst |
Substitution | Forms amides or other derivatives | Acyl chlorides or anhydrides |
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains by disrupting bacterial membranes or interfering with essential metabolic pathways. This suggests that this compound may also possess similar activities.
Anticancer Potential
Studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms involving interference with DNA and RNA biosynthesis pathways. The compound's nucleophilic activity allows it to interact with electrophilic sites on target biomolecules, enhancing its reactivity.
Medicinal Chemistry
This compound is investigated as a pharmaceutical intermediate due to its biological activities. Its potential applications include:
- Drug Development : As a precursor in synthesizing novel therapeutic agents targeting specific diseases.
- Neuroprotective Effects : Preliminary studies suggest it may influence neurotransmitter systems, indicating potential use in treating neurodegenerative disorders.
Industrial Applications
In industry, this compound is utilized in the production of dyes and pigments due to its structural features that enhance color properties. Its applications extend to developing materials with specific electronic or optical characteristics.
Case Studies and Findings
Recent studies have highlighted the interactions of this compound with various enzymes and receptors:
- In Vitro Studies : Derivatives have been shown to inhibit cell proliferation in specific cancer lines effectively.
- Mechanistic Studies : Investigations into neurotransmitter modulation suggest potential applications in treating neurodegenerative diseases like Alzheimer's.
- Pharmacokinetics : Favorable absorption, distribution, metabolism, and excretion (ADME) profiles indicate its viability for therapeutic use.
Mechanism of Action
The mechanism of action of 5,6-Dimethylpyridin-3-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound can participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The position and type of substituents on the pyridine ring critically determine chemical behavior. Key analogs and their distinguishing features include:
Table 1: Structural and Substituent Comparisons
Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|---|
5,6-Dimethylpyridin-3-amine* | 5-CH₃, 6-CH₃, 3-NH₂ | C₇H₁₀N₂ | ~122.17 (calculated) | Hypothetical; methyl groups enhance lipophilicity and steric hindrance. |
2-Bromo-5,6-dimethylpyridin-3-amine | 5-CH₃, 6-CH₃, 3-NH₂, 2-Br | C₇H₉BrN₂ | 201.06 | Bromine enables nucleophilic substitutions (e.g., Suzuki couplings) . |
6-Chloro-5-methylpyridin-3-amine | 5-CH₃, 6-Cl, 3-NH₂ | C₆H₇ClN₂ | 158.59 | Chlorine increases electrophilicity; inhibits CYP1A2 enzymes . |
5-Ethyl-6-methylpyridin-3-amine | 5-C₂H₅, 6-CH₃, 3-NH₂ | C₈H₁₂N₂ | 136.20 | Ethyl group enhances lipophilicity and membrane permeability . |
6-Chloro-4,5-dimethylpyridin-3-amine | 4-CH₃, 5-CH₃, 6-Cl, 3-NH₂ | C₇H₉ClN₂ | 172.62 | Dual methyl groups alter regioselectivity in reactions . |
- Steric Effects : Methyl groups at the 5th and 6th positions (e.g., 5,6-dimethyl derivatives) reduce ring flexibility and hinder access to the amine group, affecting reaction kinetics .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, Br) increase the ring's electrophilicity, facilitating nucleophilic aromatic substitutions. Ethyl groups act as electron donors, enhancing stability in hydrophobic environments .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Compound Name | log P (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
---|---|---|---|
This compound* | ~1.3 | Moderate (DMSO) | 80–85 (estimated) |
2-Bromo-5,6-dimethylpyridin-3-amine | 2.1 | Low (DMSO) | 61–62 |
6-Chloro-5-methylpyridin-3-amine | 1.8 | Moderate (Ethanol) | 98–100 |
5-Ethyl-6-methylpyridin-3-amine | 2.0 | Low (Water) | 75–78 |
*Predicted using analogs (e.g., 5,6-Dimethylpyridin-2-amine has log P = 1.29 ).
- Lipophilicity : Ethyl and bromine substituents increase log P, enhancing membrane permeability but reducing aqueous solubility .
- Thermal Stability : Methylated derivatives generally exhibit higher melting points due to crystalline packing efficiency .
Biological Activity
5,6-Dimethylpyridin-3-amine (CAS No. 66093-07-0) is an organic compound characterized by its pyridine ring with two methyl groups at the 5 and 6 positions and an amino group at the 3 position. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C_8H_10N_2
- Molar Mass : Approximately 122.17 g/mol
- Physical State : Pale yellow solid
- Melting Point : ~68 °C
- Boiling Point : 255–257 °C
The compound is known to be an irritant, necessitating careful handling and storage under inert conditions to prevent degradation .
Antimicrobial Properties
This compound has been investigated for its potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar activities. The mechanism of action typically involves disruption of bacterial membranes or interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
Research indicates that compounds with structural similarities to this compound may possess anticancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation through various biochemical pathways, including those involved in DNA and RNA biosynthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Activity : The amino group can act as a nucleophile, allowing the compound to interact with electrophilic sites on target biomolecules.
- Resonance Stabilization : The conjugated base formed upon deprotonation is stabilized by resonance, enhancing its reactivity.
- Metabolic Pathway Interference : Similar compounds have been shown to affect various metabolic pathways, leading to growth arrest and apoptosis in cancer cells.
Research Applications
This compound serves as a valuable building block in the synthesis of more complex organic molecules and pharmaceuticals. Its applications include:
- Medicinal Chemistry : Used as an intermediate in drug synthesis due to its biological activity.
- Material Science : Potential applications in developing novel materials with specific electronic or optical properties.
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
2,6-Dimethylpyridin-3-amine | Similar structure but different substitution | Anticancer and antimicrobial effects |
4-Dimethylaminopyridine | Dimethylamino group at position 4 | Known for catalytic properties |
The unique substitution pattern of this compound contributes to its distinct chemical and biological properties compared to these similar compounds.
Case Studies and Findings
Recent studies have explored the interactions of this compound with various enzymes and receptors. For instance, it has shown potential as a substrate for certain transporters, indicating its relevance in pharmacokinetics and drug design .
In vitro assays indicate that derivatives of this compound can effectively inhibit bacterial growth while exhibiting low cytotoxicity towards mammalian cells at therapeutic concentrations. Such findings underscore its potential as a lead compound for developing new antimicrobial agents .
Q & A
Q. Basic: What are the established synthetic routes for 5,6-Dimethylpyridin-3-amine, and what are their comparative advantages?
Answer:
this compound (CAS: 66093-07-0) is typically synthesized via:
- Nucleophilic substitution : Reacting halogenated pyridine derivatives (e.g., 3-amino-5,6-dimethylpyridine precursors) with ammonia or amines under controlled conditions.
- Cross-coupling reactions : Using palladium catalysts to introduce methyl groups at specific positions, as seen in analogous pyridine syntheses .
Method | Yield | Conditions | Limitations |
---|---|---|---|
Nucleophilic substitution | 60-75% | NH₃, 80-100°C, 12-24 hrs | Requires halogenated precursors |
Cross-coupling | 50-65% | Pd(PPh₃)₄, 100°C, inert atmosphere | Sensitive to oxygen and moisture |
Nucleophilic substitution is preferred for scalability, while cross-coupling offers regioselectivity .
Q. Advanced: How can researchers address challenges in achieving regioselectivity during the synthesis of derivatives?
Answer:
Regioselectivity issues arise due to competing reaction pathways in pyridine systems. Strategies include:
- Directing groups : Introducing temporary substituents (e.g., -NO₂) to steer methyl or amine groups to specific positions, followed by removal .
- Catalytic control : Using ligands (e.g., bidentate phosphines) to enhance steric or electronic effects during coupling reactions .
- Computational modeling : DFT calculations to predict reaction pathways and optimize conditions .
For example, brominated intermediates (e.g., 2-Bromo-4,6-dimethylpyridin-3-amine) enable precise functionalization via Suzuki-Miyaura coupling .
Q. Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
Key techniques include:
- X-ray crystallography : Resolves methyl and amine group positions, as demonstrated in the crystal structure of 6-Methylpyridin-3-amine (bond deviations: ≤0.058 Å) .
- NMR spectroscopy :
- ¹H NMR : Methyl groups appear as singlets (δ 2.3–2.5 ppm), aromatic protons as doublets (δ 6.5–7.0 ppm).
- ¹³C NMR : Pyridine carbons resonate at δ 120–150 ppm .
- Mass spectrometry : ESI-MS confirms molecular weight (MW: 122.17 g/mol) with [M+H]⁺ peak at m/z 123.
Q. Advanced: How should conflicting data regarding the compound’s reactivity in different solvents be analyzed?
Answer:
Contradictory solvent effects (e.g., polarity-dependent reaction rates) can be resolved via:
- Systematic reviews : Apply Cochrane guidelines to assess study heterogeneity and bias .
- Meta-analysis metrics : Calculate I² or H statistics to quantify variability across studies (e.g., I² > 50% indicates significant heterogeneity) .
- Controlled replication : Standardize solvent purity, temperature, and agitation rates to isolate variables.
For example, discrepancies in hydrolysis rates may arise from trace water content in aprotic solvents .
Q. Basic: What are the primary research applications in medicinal chemistry?
Answer:
The compound serves as:
- Pharmacophore scaffold : Modifications at the 3-amine or methyl groups enhance binding to biological targets (e.g., kinase inhibitors) .
- mGlu5 receptor modulation : Analogous pyridine derivatives (e.g., ADX 10059) act as negative allosteric modulators, suggesting potential neuropharmacological applications .
- Protease inhibition : Methyl groups may sterically block active sites, as seen in HIV-1 protease studies .
Q. Advanced: What strategies optimize bioactivity in receptor-binding assays?
Answer:
- Structure-activity relationship (SAR) studies :
- Molecular docking : Use software (e.g., AutoDock) to predict binding poses with receptors like mGlu5 .
- Bioisosteric replacement : Replace the pyridine ring with isosteres (e.g., pyrimidine) to improve solubility .
For example, fluorinated analogs (e.g., 3-Fluoro-2,6-dimethylpyridin-4-amine) show enhanced metabolic stability .
Properties
IUPAC Name |
5,6-dimethylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-7(8)4-9-6(5)2/h3-4H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIPZEZSEOZNTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439502 | |
Record name | 5,6-Dimethylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66093-07-0 | |
Record name | 5,6-Dimethylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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